

# Structure-Activity Relationship (SAR) of 5-Aminopyrazine-2-carboxamide Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxamide

CAS No.: 89323-09-1

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An in-depth analysis of **5-aminopyrazine-2-carboxamide** derivatives reveals a versatile scaffold with tunable biological activities, ranging from antimicrobial to anticancer and antiviral properties. This guide compares the structure-activity relationships of various derivatives, presenting key quantitative data, experimental methodologies, and visual representations of associated biological pathways and workflows.

The **5-aminopyrazine-2-carboxamide** core is a privileged scaffold in medicinal chemistry, leading to the development of compounds targeting a diverse array of biological targets. Modifications to the pyrazine ring, the carboxamide linker, and the terminal phenyl or other cyclic moieties have profound effects on the potency and selectivity of these derivatives. This comparative guide synthesizes findings from several key studies to elucidate the SAR of this important class of molecules.

## Comparative Biological Activity

The biological activities of **5-aminopyrazine-2-carboxamide** derivatives are highly dependent on the substitution patterns on the pyrazine and the N-phenyl rings. The following tables

summarize the quantitative data from various studies, highlighting the impact of these substitutions on their antimycobacterial, antibacterial, antiviral, and kinase inhibitory activities.

## Antimycobacterial and Antibacterial Activity

A series of 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. While none of the tested compounds showed significant activity against *Mycobacterium tuberculosis* H37Rv, *M. kansasii*, or *M. avium* at concentrations up to 100 µg/mL, some derivatives exhibited moderate antibacterial and antiviral effects.[1] For instance, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide demonstrated moderate activity against *Staphylococcus aureus*. [1][2]

In a different study focusing on 3-aminopyrazine-2-carboxamide derivatives, substitutions on the N-phenyl ring were found to be critical for antimycobacterial activity against *M. tuberculosis* H37Rv. The most active compound in this series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide.[3] Another study on adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide identified 4'-substituted 3-(benzamido)pyrazine-2-carboxamides as potent against various mycobacterial strains, including multidrug-resistant *M. tuberculosis*. [4]

Compound ID	R1 (at position 5)	R2 (on N-phenyl)	Target Organism	Activity (MIC)	Reference
3	-NH <sub>2</sub>	2,5-dimethyl	<i>Staphylococcus aureus</i>	62.5 µM	[1][2]
17	3-amino	2,4-dimethoxy	<i>Mycobacterium tuberculosis</i> H37Rv	12.5 µg/mL (46 µM)	[3]
4'-substituted 3-(benzamido)pyrazine-2-carboxamides	3-benzamido	4'-substituents	<i>Mycobacterium tuberculosis</i>	1.95 - 31.25 µg/mL	[4]

## Antiviral Activity

Several 5-amino-N-phenylpyrazine-2-carboxamides displayed moderate antiviral activity against influenza A viruses in the tens of micromolar range.[1][2] A separate investigation into pyrazine conjugates for activity against SARS-CoV-2 identified several potent compounds. Notably, some pyrazine-triazole conjugates and a benzothiazole derivative showed significant potency and favorable selectivity indices compared to the reference drug, Favipiravir.[5]

Compound ID	Core Structure	Target Virus	Activity (IC50)	Cytotoxicity (CC50)	Selectivity Index (SI)	Reference
5e	Pyrazine-triazole conjugate	SARS-CoV-2	0.477 $\mu$ M	4.916 $\mu$ M	10.3	[5]
12i	(S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide	SARS-CoV-2	0.3638 $\mu$ M	1.396 $\mu$ M	3.837	[5]
Favipiravir (Reference)	-	SARS-CoV-2	1.382 $\mu$ M	5.262 $\mu$ M	3.807	[5]

## Kinase Inhibition

The **5-aminopyrazine-2-carboxamide** scaffold has also been successfully employed in the development of kinase inhibitors. A study on inhibitors of the mitotic kinase Nek2 revealed that the aminopyrazine ring forms crucial hydrogen bonds with the kinase hinge region.[6] More recently, 3-amino-pyrazine-2-carboxamide derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR). SAR exploration led to the identification of a pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4.[7]

Compound ID	Target Kinase	Activity (IC50)	Key Structural Features	Reference
2	Nek2	-	Aminopyrazine core, trimethoxyphenyl group, piperidine ring	[6]
18i	FGFR1-4	Submicromolar	3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide core	[7]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for key biological assays cited in this guide.

### Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the compounds is typically determined using a broth microdilution method. A standardized protocol is as follows:

- **Preparation of Inoculum:** A suspension of the mycobacterial strain (e.g., *M. tuberculosis* H37Rv) is prepared in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC) and adjusted to a McFarland standard of 0.5.
- **Compound Preparation:** The test compounds are dissolved in DMSO to a stock concentration and then serially diluted in the broth in a 96-well microtiter plate.
- **Inoculation:** The mycobacterial suspension is added to each well containing the diluted compounds.
- **Incubation:** The plates are incubated at 37°C for a specified period (e.g., 7-14 days).

- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

## Antiviral Assay (SARS-CoV-2)

The antiviral activity against SARS-CoV-2 is often evaluated using a plaque reduction assay or a cell viability assay.

- **Cell Culture:** Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
- **Compound Treatment:** The cells are treated with serial dilutions of the test compounds for a short period.
- **Virus Infection:** The cells are then infected with a known titer of SARS-CoV-2.
- **Incubation:** The infected cells are incubated for a period to allow for viral replication and cytopathic effect (CPE) development.
- **Quantification of Antiviral Activity:** The IC50 is determined by measuring the reduction in viral plaques or by assessing cell viability using assays like the MTT assay. The CC50 is determined in parallel on uninfected cells to assess compound cytotoxicity.

## Kinase Inhibition Assay (FGFR)

The inhibitory activity against FGFR kinases is typically measured using a biochemical assay.

- **Assay Components:** The assay mixture contains the recombinant FGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
- **Compound Addition:** The test compounds are added to the assay mixture at various concentrations.
- **Kinase Reaction:** The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

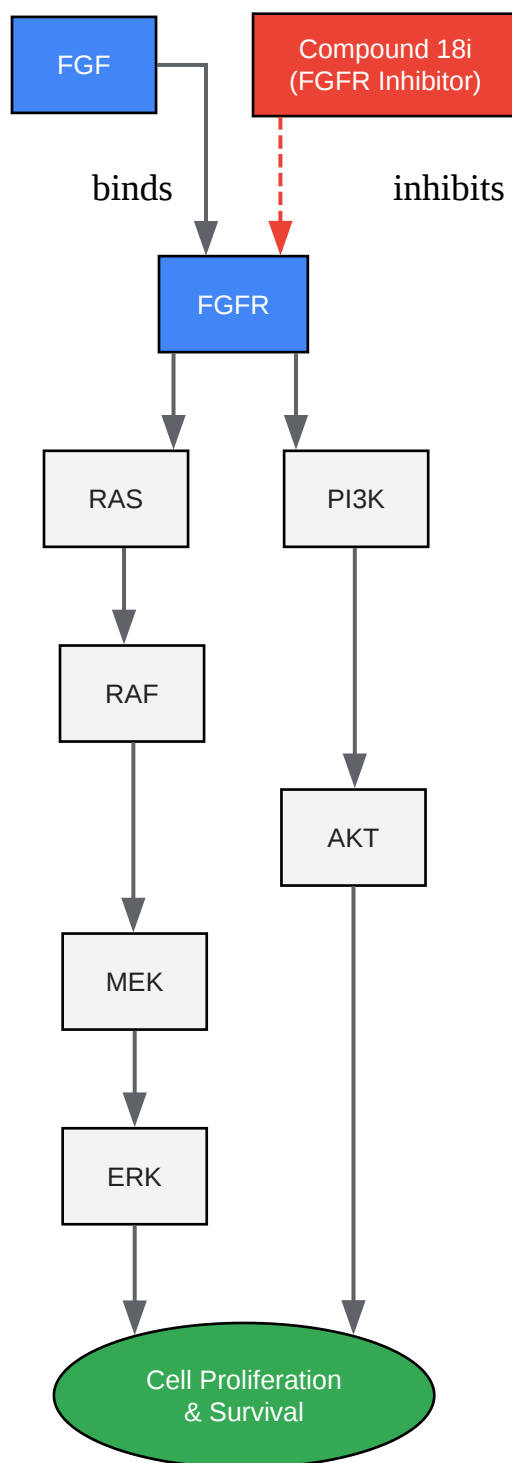
- **Detection:** The phosphorylation of the substrate is quantified using methods such as luminescence-based assays (e.g., Kinase-Glo) or immunoassays (e.g., ELISA).
- **IC50 Determination:** The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.

## Visualizing Biological and Experimental Frameworks

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex relationships involved in SAR studies.

### FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways like the MAPK and AKT pathways, which are crucial for cell proliferation, survival, and migration.<sup>[7]</sup> The diagram below illustrates this signaling cascade.

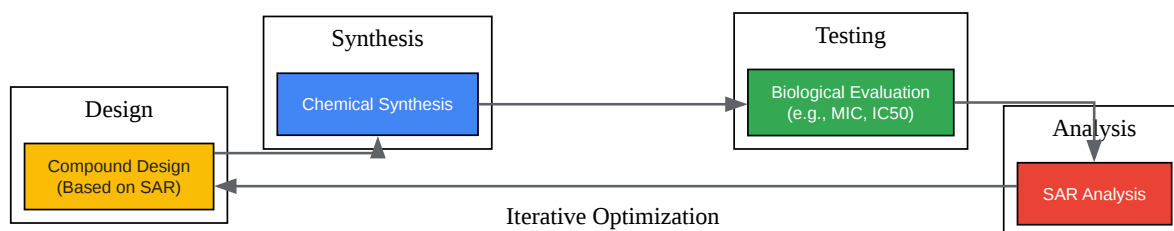


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Caption: FGFR signaling pathway and the inhibitory action of **5-aminopyrazine-2-carboxamide** derivatives.

## General Experimental Workflow for SAR Studies

The process of conducting an SAR study involves a cyclical process of designing, synthesizing, and testing new chemical entities to optimize their biological activity.

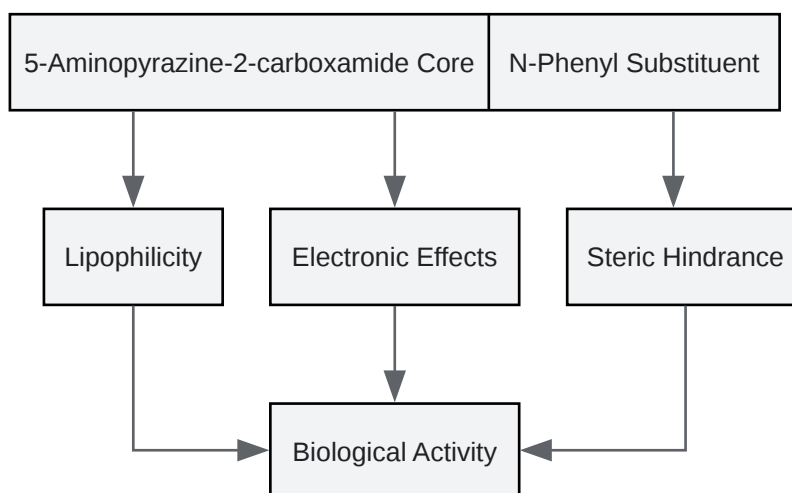


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Caption: A typical iterative workflow for structure-activity relationship (SAR) studies.

## Logical Relationships in SAR of Anti-Infective Derivatives

The anti-infective activity of **5-aminopyrazine-2-carboxamide** derivatives is influenced by the nature and position of substituents on the N-phenyl ring.



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Caption: Factors influencing the biological activity of N-phenyl substituted derivatives.

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